molecular formula C10H11BrO3 B1404268 Methyl 2-bromo-5-ethoxybenzoate CAS No. 765944-34-1

Methyl 2-bromo-5-ethoxybenzoate

Cat. No. B1404268
M. Wt: 259.1 g/mol
InChI Key: NWUTUUJXNFWIAI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-ethoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular formula of Methyl 2-bromo-5-ethoxybenzoate is C9H9BrO3 . The molecular weight is 245.07 . The structure includes a bromine atom attached to the second carbon of the benzene ring and an ethoxy group attached to the fifth carbon .


Physical And Chemical Properties Analysis

Methyl 2-bromo-5-ethoxybenzoate is not miscible in water . It has a boiling point of 271 °C and a density of 1.520 g/mL at 25 °C . The refractive index is 1.563 .

Scientific Research Applications

It’s important to note that the use of this compound in research and other applications would be subject to safety considerations. It’s not miscible in water and should be stored in a cool and dark place, protected from direct light . Contact with strong oxidizing agents should be avoided .

It’s important to note that the use of this compound in research and other applications would be subject to safety considerations. It’s not miscible in water and should be stored in a cool and dark place, protected from direct light . Contact with strong oxidizing agents should be avoided .

Safety And Hazards

Methyl 2-bromo-5-ethoxybenzoate should be stored in a cool and dark place, protected from direct light . It should be kept away from strong oxidizing agents . The safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-bromo-5-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUTUUJXNFWIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739873
Record name Methyl 2-bromo-5-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-ethoxybenzoate

CAS RN

765944-34-1
Record name Methyl 2-bromo-5-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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